Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring, a triazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-component reactions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions. The ester group is often formed via esterification reactions involving carboxylic acids and alcohols .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) iodide can be used to facilitate the cycloaddition reaction, while solvents like ethanol or acetonitrile are commonly employed to dissolve the reactants and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted triazole compounds .
Scientific Research Applications
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The piperidine ring may interact with receptors or enzymes, altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(piperidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the piperidine ring at the 3-position of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct pharmacological properties compared to its analogs .
Biological Activity
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential mechanisms of action.
Chemical Structure and Properties
Chemical Formula : C₁₁H₁₄N₄O₂
Molecular Weight : 234.26 g/mol
The compound features a triazole ring which is known for its role in various pharmacological activities. The piperidine moiety enhances its interaction with biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against a range of pathogens.
In Vitro Studies
A study reported the minimum inhibitory concentration (MIC) values for various bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results indicate that the triazole derivative possesses broad-spectrum antibacterial activity, which could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Assays
The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 10.0 |
A549 (lung cancer) | 15.0 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, indicating its potential as a chemotherapeutic agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Antimicrobial Mechanism :
- The compound may inhibit bacterial DNA synthesis by interfering with topoisomerase enzymes.
- It can also disrupt membrane integrity leading to increased permeability and cell lysis.
-
Anticancer Mechanism :
- Induction of reactive oxygen species (ROS) leading to oxidative stress.
- Modulation of apoptotic pathways through caspase activation.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis of several triazole derivatives, including this compound. The researchers found that modifications to the piperidine ring significantly affected both antimicrobial and anticancer activities.
In another investigation focusing on structure-activity relationships (SAR), it was determined that substituents on the triazole ring could enhance potency against specific bacterial strains and cancer cell lines .
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 1-piperidin-3-yltriazole-4-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h6-7,10H,2-5H2,1H3 |
InChI Key |
FMOVBKSDUWIGTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCNC2 |
Origin of Product |
United States |
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